Carbanilic acid, 3-chloro-4-iododithio-, methyl ester
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Overview
Description
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester is a chemical compound with the molecular formula C8H7ClINS2 It is known for its unique structure, which includes both chlorine and iodine atoms attached to a dithioester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 3-chloro-4-iododithio-, methyl ester typically involves the reaction of 3-chloro-4-iodoaniline with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3-chloro-4-iodoaniline with carbon disulfide: This step forms the dithioester intermediate.
Methylation: The intermediate is then methylated using methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The dithioester group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, 3-chloro-4-iododithio-, methyl ester involves its interaction with specific molecular targets. The dithioester group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, 3-chloro-4-bromodithio-, methyl ester
- Carbanilic acid, 3-chloro-4-fluorodithio-, methyl ester
- Carbanilic acid, 3-chloro-4-methyldithio-, methyl ester
Uniqueness
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can participate in specific interactions that are not possible with other halogens.
Properties
CAS No. |
20975-42-2 |
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Molecular Formula |
C8H7ClINS2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
methyl N-(3-chloro-4-iodophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7ClINS2/c1-13-8(12)11-5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
GBHUJYGCJQAKGE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC1=CC(=C(C=C1)I)Cl |
Origin of Product |
United States |
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